PROTAC SOS1 degrader-3

説明

BenchChem offers high-quality PROTAC SOS1 degrader-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC SOS1 degrader-3 including the price, delivery time, and more detailed information at info@benchchem.com.

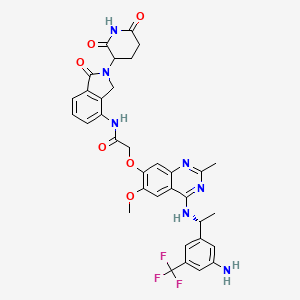

Structure

3D Structure

特性

分子式 |

C34H32F3N7O6 |

|---|---|

分子量 |

691.7 g/mol |

IUPAC名 |

2-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-6-methoxy-2-methylquinazolin-7-yl]oxy-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |

InChI |

InChI=1S/C34H32F3N7O6/c1-16(18-9-19(34(35,36)37)11-20(38)10-18)39-31-22-12-27(49-3)28(13-25(22)40-17(2)41-31)50-15-30(46)42-24-6-4-5-21-23(24)14-44(33(21)48)26-7-8-29(45)43-32(26)47/h4-6,9-13,16,26H,7-8,14-15,38H2,1-3H3,(H,42,46)(H,39,40,41)(H,43,45,47)/t16-,26?/m1/s1 |

InChIキー |

GVWBZLKKNJQQQV-DIERRCTGSA-N |

異性体SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |

正規SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |

製品の起源 |

United States |

Foundational & Exploratory

PROTAC SOS1 degrader-3 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of PROTAC SOS1 Degrader-3

Introduction

Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell proliferation, differentiation, and survival.[1][2] The SOS1 protein facilitates the exchange of GDP for GTP on RAS, switching it to its active state and initiating downstream signaling cascades, most notably the MAPK/ERK pathway.[3] In many cancers, this pathway is hyperactivated due to mutations in RAS or other components, leading to uncontrolled cell growth.[2][4] Consequently, inhibiting SOS1 has emerged as an attractive therapeutic strategy, particularly for cancers driven by KRAS mutations.[2][5]

While small molecule inhibitors like BI-3406 can block the SOS1-KRAS interaction, their efficacy can be limited.[5][6] An alternative and increasingly powerful approach is targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate a target protein.[8][9]

This guide provides a detailed technical overview of the mechanism of action for a specific PROTAC, PROTAC SOS1 degrader-3 (also referred to as P7 in literature), designed to eliminate the SOS1 protein.[5][10]

The SOS1-RAS Signaling Pathway

SOS1 is a key upstream regulator of the RAS/MAPK signaling cascade.[11] Under normal physiological conditions, the activation of receptor tyrosine kinases (RTKs) on the cell surface recruits the adaptor protein Grb2, which in turn binds to SOS1 and brings it to the plasma membrane.[12][13] This localization allows SOS1 to interact with membrane-bound RAS proteins. SOS1's catalytic domain then promotes the dissociation of GDP from RAS, allowing GTP to bind.[1] GTP-bound RAS is the active form, which then recruits and activates downstream effector proteins like RAF, initiating a phosphorylation cascade through MEK and ERK, ultimately leading to the regulation of gene expression involved in cell growth and survival.[14]

SOS1 also possesses an allosteric RAS-GTP binding site, which, when occupied, enhances its own GEF activity, creating a positive feedback loop.[14][15] In KRAS-mutant cancers, SOS1 is critical for maintaining the high levels of active, GTP-bound RAS necessary for tumor cell survival.[5]

The General PROTAC Mechanism of Action

PROTAC technology offers a distinct mechanism from traditional inhibition. Instead of merely blocking a protein's function, PROTACs trigger its complete removal.[16] A PROTAC molecule consists of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[7][9]

The mechanism is catalytic and follows a cyclical process:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (e.g., SOS1) and an E3 ligase (e.g., Cereblon), forming a POI-PROTAC-E3 ligase ternary complex.[7][17]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the target protein.[9]

-

Proteasomal Degradation : The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery.[8] The proteasome unfolds and degrades the tagged protein into small peptides.

-

Recycling : After the POI is degraded, the PROTAC is released and can bind to another target protein molecule, restarting the cycle.[16][17]

PROTAC SOS1 Degrader-3: Specific Mechanism

PROTAC SOS1 degrader-3 (P7) was designed based on the structure of potent SOS1 inhibitors (such as BAY-293 or BI-3406) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][18] Its mechanism is a specific application of the general PROTAC principle to eliminate SOS1.

-

Target Engagement : The SOS1-binding moiety of the degrader docks into a pocket on the SOS1 protein, similar to how a small molecule inhibitor would bind.[5]

-

E3 Ligase Recruitment : Simultaneously, the other end of the degrader, a lenalidomide-based ligand, binds to the CRBN E3 ligase.[5][18]

-

SOS1 Ubiquitination : The formation of the stable SOS1-Degrader-CRBN complex brings SOS1 into close proximity with the E3 ligase machinery, leading to its polyubiquitination.

-

Targeted Degradation : The polyubiquitinated SOS1 is then recognized and degraded by the proteasome, effectively removing it from the cell. This abrogates both its enzymatic and potential scaffolding functions.[5][18]

By destroying the SOS1 protein, the degrader prevents the activation of KRAS, leading to the downregulation of the MAPK pathway and inhibition of cancer cell growth.[19]

Quantitative Efficacy Data

PROTAC SOS1 degrader-3 has demonstrated potent and efficient degradation of SOS1 in various KRAS-mutant colorectal cancer (CRC) cell lines. The efficacy of a degrader is often quantified by its DC₅₀ value, which is the concentration required to degrade 50% of the target protein.

| Cell Line | Cancer Type | DC₅₀ at 24h (µM) |

| SW620 | Colorectal Cancer | 0.59[10] |

| HCT116 | Colorectal Cancer | 0.75[10] |

| SW1417 | Colorectal Cancer | 0.19[10] |

Table 1: Degradation potency of PROTAC SOS1 degrader-3 in CRC cell lines.[10]

Notably, the SOS1 degrader P7 showed superior activity in inhibiting the growth of patient-derived CRC organoids compared to the SOS1 inhibitor BI-3406, highlighting the potential advantages of a degradation strategy over simple inhibition.[18]

Experimental Protocols

Verifying the mechanism of action of a PROTAC requires a series of specific experiments.

Western Blotting for SOS1 Degradation

This is the primary assay to confirm and quantify the degradation of the target protein.

-

Objective : To measure the levels of SOS1 protein in cells after treatment with the degrader.

-

Methodology :

-

Cell Culture and Treatment : Seed cancer cell lines (e.g., SW620, HCT116) in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC SOS1 degrader-3 (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours).[10][20]

-

Cell Lysis : Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SOS1. A loading control antibody (e.g., GAPDH or β-actin) is used to normalize the results.

-

Detection : Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the loading control to determine the percentage of remaining SOS1 protein relative to an untreated control.

-

Mechanism of Action Confirmation Assays

These control experiments are crucial to prove that the observed protein loss is due to the intended PROTAC mechanism.[5]

-

Objective : To confirm that SOS1 degradation is dependent on Cereblon and the proteasome.

-

Methodology :

-

Pre-treatment with Inhibitors : Before adding PROTAC SOS1 degrader-3, pre-treat the cells for 1-2 hours with one of the following inhibitors:

-

Proteasome Inhibitor (e.g., MG132) : This should block the degradation of polyubiquitinated SOS1, leading to a rescue of SOS1 protein levels.

-

Neddylation Inhibitor (e.g., MLN4924) : This inhibits the activation of Cullin-RING E3 ligases, including the complex containing CRBN, which should also prevent SOS1 degradation.

-

Competitive CRBN Ligand (e.g., high-concentration lenalidomide) : This will compete with the degrader for binding to CRBN, thereby preventing the formation of the ternary complex and rescuing SOS1 levels.

-

Competitive SOS1 Ligand (e.g., high-concentration BI-3406) : This will compete for the SOS1 binding site, preventing the degrader from engaging its target and thus blocking degradation.[5]

-

-

Degrader Treatment and Analysis : After pre-treatment, add PROTAC SOS1 degrader-3 and incubate for the desired time.

-

Western Blot Analysis : Perform Western blotting as described in Protocol 5.1. A successful confirmation will show that pre-treatment with these inhibitors "rescues" the SOS1 protein from degradation compared to treatment with the degrader alone.

-

Conclusion

PROTAC SOS1 degrader-3 represents a sophisticated and potent therapeutic strategy for targeting KRAS-driven cancers. Its mechanism of action leverages the cell's endogenous protein disposal system to specifically eliminate the SOS1 protein. By inducing targeted degradation rather than simple inhibition, this PROTAC can achieve a more profound and durable blockade of the RAS-MAPK pathway. The superior efficacy compared to small molecule inhibitors in preclinical models underscores the significant potential of this approach.[18] The experimental framework detailed herein provides the necessary tools for researchers to validate and further explore the mechanism and therapeutic applications of SOS1-targeting degraders.

References

- 1. SOS1 - Wikipedia [en.wikipedia.org]

- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medlineplus.gov [medlineplus.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. revvity.com [revvity.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 12. rupress.org [rupress.org]

- 13. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 15. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gluetacs.com [gluetacs.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

The Discovery and Development of PROTAC SOS1 Degrader-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS, a central node in the RAS/MAPK signaling pathway.[1] Dysregulation of this pathway, often driven by mutations in KRAS, is a hallmark of numerous cancers, making SOS1 an attractive therapeutic target.[1][2] While small molecule inhibitors of the SOS1-KRAS interaction have been developed, they have shown limited efficacy as single agents in preclinical models of KRAS-mutant colorectal cancer (CRC).[3]

An alternative and promising therapeutic strategy is the targeted degradation of the SOS1 protein using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This approach offers the potential for a more profound and sustained inhibition of the signaling pathway compared to traditional occupancy-based inhibitors.

This technical guide provides an in-depth overview of the discovery and development of PROTAC SOS1 degrader-3, also known as P7, a potent and specific degrader of the SOS1 protein.[1] This guide will detail the quantitative data supporting its activity, the experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for PROTAC SOS1 degrader-3 (P7) from studies in various colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs).

Table 1: SOS1 Degradation Activity of P7

| Cell Line/Model | DC50 (µM) at 24h (95% CI) | Maximum Degradation (%) | Reference |

| SW620 (CRC) | 0.59 (0.23–1.42) | >90% | [1][4] |

| HCT116 (CRC) | 0.75 (0.27–1.98) | >90% | [1][4] |

| SW1417 (CRC) | 0.19 (0.043–1.16) | >90% | [1][4] |

| C2BB (CRC) | Not Determined | >90% | [4] |

| CRC PDOs | Not Determined | up to 92% | [1][5] |

DC50: Half-maximal degradation concentration. CI: Confidence Interval. PDOs: Patient-Derived Organoids.

Table 2: Anti-proliferative Activity of P7 in Patient-Derived Organoids

| PDO Model | IC50 of P7 (µM) | IC50 of BI-3406 (SOS1 Inhibitor) (µM) | Fold Improvement | Reference |

| CRC PDO Model 1 | ~1 | ~5 | 5x | [1][6] |

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Mechanism of Action

SOS1-KRAS Signaling Pathway

The SOS1 protein is a key activator of KRAS. In its inactive state, KRAS is bound to GDP. Upon stimulation of upstream receptors, such as EGFR, SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on KRAS, leading to its activation. Activated, GTP-bound KRAS then triggers downstream signaling cascades, including the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[1]

Mechanism of Action of PROTAC SOS1 Degrader-3 (P7)

PROTAC SOS1 degrader-3 (P7) is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of SOS1.[1] It consists of three key components: a ligand that binds to the SOS1 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2] By simultaneously binding to both SOS1 and CRBN, P7 forms a ternary complex, which brings the E3 ligase in close proximity to SOS1.[2] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of SOS1 and subsequent inhibition of KRAS activation.[1]

Experimental Protocols

Western Blotting for SOS1 Degradation

This protocol is used to assess the extent of SOS1 protein degradation in cells treated with P7.

1. Cell Lysis:

-

Culture colorectal cancer cell lines (e.g., SW620, HCT116) to 70-80% confluency.

-

Treat cells with desired concentrations of P7 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the indicated time (e.g., 6 or 24 hours).[4]

-

To confirm the degradation is proteasome-mediated, pre-treat cells with a proteasome inhibitor like MG132 (3 µM) for 1 hour before adding P7.[1]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SOS1 (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.

-

As a loading control, simultaneously probe with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

5. Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the SOS1 band to the corresponding loading control band. The percentage of SOS1 degradation is calculated relative to the DMSO-treated control.

Cell Viability Assay in Patient-Derived Organoids (PDOs)

This protocol is used to determine the effect of P7 on the viability of 3D PDO cultures.

1. PDO Culture and Seeding:

-

Culture patient-derived colorectal cancer organoids in Matrigel domes with appropriate organoid growth medium.

-

Dissociate the organoids into small fragments and seed them in a 96-well plate.

2. Compound Treatment:

-

Treat the organoids with a serial dilution of P7 or the SOS1 inhibitor BI-3406 for a specified period (e.g., 6 days). Include a DMSO-treated control.

3. Viability Measurement (CellTiter-Glo® 3D Assay):

-

After the treatment period, equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

-

Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

-

Normalize the luminescence readings of the treated wells to the DMSO-treated control wells.

-

Plot the normalized viability data against the compound concentration and fit a dose-response curve to determine the IC50 value.

Discovery and Development Workflow

The discovery and development of PROTAC SOS1 degrader-3 (P7) followed a structured workflow, from rational design to preclinical evaluation.

Conclusion

PROTAC SOS1 degrader-3 (P7) represents a significant advancement in the pursuit of effective therapies for KRAS-mutant colorectal cancers. By effectively inducing the degradation of SOS1, P7 demonstrates superior anti-proliferative activity in preclinical models compared to small molecule inhibitors.[1] The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation and KRAS-driven cancers. Further investigation into the in vivo efficacy and safety profile of P7 and similar SOS1 degraders is warranted to translate this promising therapeutic strategy into clinical applications.

References

- 1. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]

- 5. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]

The Architecture of a PROTAC SOS1 Degrader: A Technical Deep Dive into SOS1-P7

For Immediate Release

Orlando, FL – In the ongoing battle against KRAS-mutant cancers, a novel therapeutic strategy has emerged, focusing on the targeted degradation of the Son of Sevenless homolog 1 (SOS1) protein. This in-depth guide provides a technical overview of a potent and specific proteolysis-targeting chimera (PROTAC), referred to as PROTAC SOS1 degrader-3 (P7), designed to hijack the cell's natural protein disposal machinery to eliminate SOS1, a key activator of the RAS signaling pathway. This document is intended for researchers, scientists, and drug development professionals.

PROTAC SOS1 degrader-3 is a heterobifunctional molecule meticulously engineered to simultaneously bind to SOS1 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity triggers the ubiquitination of SOS1, marking it for degradation by the proteasome. The design of this degrader was informed by the crystal structures of both SOS1 and Cereblon, with its synthesis centered around a quinazoline core. This core serves as the scaffold to link a SOS1 inhibitor with lenalidomide, a known ligand for Cereblon.

Core Structure and Mechanism of Action

PROTAC SOS1 degrader-3 is composed of three key components:

-

SOS1 Ligand: A derivative of a potent SOS1 inhibitor that specifically targets the SOS1 protein.

-

E3 Ligase Ligand: Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

Linker: A chemical linker that connects the SOS1 and E3 ligase ligands, optimized for the formation of a stable ternary complex between SOS1, the degrader, and CRBN.

The fundamental mechanism of action involves the formation of this ternary complex, which brings the E3 ligase in close proximity to SOS1. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SOS1. The resulting polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, effectively reducing the cellular levels of SOS1 and thereby inhibiting the RAS signaling pathway.

Quantitative Data Summary

The efficacy of PROTAC SOS1 degrader-3 has been demonstrated in various KRAS-mutant colorectal cancer (CRC) cell lines. The following tables summarize the key quantitative data.

| Cell Line | KRAS Mutation | DC50 (µM) at 24h | Maximum Degradation (Dmax) at 48h |

| SW620 | G12V | 0.59 | 92% |

| HCT116 | G13D | 0.75 | Not Reported |

| SW1417 | G13D | 0.19 | Not Reported |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

| Parameter | Value | Method |

| Molecular Formula | C34H32F3N7O6 | - |

| Molecular Weight | 691.66 g/mol | - |

| CAS Number | 3029320-99-5 | - |

Signaling Pathway and Experimental Workflow

To visually represent the intricate processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: The SOS1-mediated RAS/MAPK signaling pathway.

Caption: Experimental workflow for the evaluation of PROTAC SOS1 degrader-3.

Experimental Protocols

Western Blot for SOS1 Degradation

-

Cell Culture and Treatment:

-

Seed colorectal cancer cells (e.g., SW620) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PROTAC SOS1 degrader-3 (or DMSO as a vehicle control) for the desired time points (e.g., 6, 24, 48 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification:

-

Densitometry analysis of the protein bands is performed using image analysis software (e.g., ImageJ). The levels of SOS1 are normalized to the loading control.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of PROTAC SOS1 degrader-3. Include wells with vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

This technical guide provides a foundational understanding of PROTAC SOS1 degrader-3, its mechanism of action, and the experimental approaches used for its characterization. The targeted degradation of SOS1 represents a promising avenue for the development of novel therapeutics for KRAS-driven cancers. Further research and development in this area are crucial to translate these findings into clinical applications.

The Impact of PROTAC SOS1 Degrader-3 on the KRAS Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of PROTAC SOS1 degrader-3, a novel therapeutic agent designed to target the KRAS signaling pathway. This document outlines the core principles of its action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.

Introduction: Targeting KRAS through SOS1 Degradation

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, including lung, colorectal, and pancreatic cancers. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream effector pathways such as the MAPK/ERK and PI3K/AKT pathways.[1] The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP.[2] Therefore, inhibiting SOS1 function presents a compelling therapeutic strategy to attenuate KRAS-driven oncogenesis.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer an innovative approach to drug discovery by inducing the degradation of a target protein rather than merely inhibiting its activity.[3] A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC SOS1 degrader-3, also known as P7, is a cereblon-based PROTAC designed to specifically target SOS1 for degradation.[4][5][6] By eliminating the SOS1 protein, this degrader aims to disrupt the KRAS activation cycle, thereby suppressing downstream signaling and inhibiting the growth of KRAS-mutant cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data for PROTAC SOS1 degrader-3 (P7) and other relevant SOS1-targeting compounds, providing a comparative overview of their potency and efficacy.

Table 1: Degradation Potency of PROTAC SOS1 Degraders

| Compound | Cell Line | DC50 (µM) | Dmax (%) | Time Point (h) | E3 Ligase | Reference |

| PROTAC SOS1 degrader-3 (P7) | SW620 | 0.59 | >90 | 24 | Cereblon | [4] |

| HCT116 | 0.75 | Not Reported | 24 | Cereblon | [4] | |

| SW1417 | 0.19 | Not Reported | 24 | Cereblon | [4] | |

| SIAIS562055 | K562 | 0.0625 | Not Reported | Not Reported | Cereblon | [7] |

| KU812 | 0.0084 | Not Reported | Not Reported | Cereblon | [7] | |

| PROTAC SOS1 degrader-1 (9d) | NCI-H358 | 0.0984 | 92.5 (at 1 µM) | 24 | VHL | [8] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Inhibitory and Binding Activity of SOS1-Targeting Compounds

| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |

| PROTAC SOS1 degrader-3 (P7) | Cell Growth (CRC PDOs) | SOS1-dependent growth | ~5x lower than BI-3406 | Not Reported | [5][9] |

| SIAIS562055 | KRASG12C-SOS1 Interaction | SOS1 | 95.7 | 95.9 | [7][10][11] |

| KRASG12D-SOS1 Interaction | SOS1 | 134.5 | [7][10][11] | ||

| Cell Proliferation (K562) | BCR-ABL+ CML cells | 201.1 | [7] | ||

| Cell Proliferation (KU812) | BCR-ABL+ CML cells | 45.6 | [7] | ||

| BI-3406 | SOS1-KRAS Interaction | SOS1 | 5 - 6 | 9.7 | [12][13] |

| pERK formation (NCI-H358) | MAPK Pathway | 4 | [14] | ||

| Cell Proliferation (NCI-H358) | KRAS G12C cells | 24 | [14] | ||

| RAS-GTP levels | KRAS | 83 - 231 |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. CRC PDOs: Colorectal Cancer Patient-Derived Organoids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of PROTAC SOS1 degrader-3 on the KRAS signaling pathway.

Western Blotting for SOS1 Degradation and ERK Phosphorylation

This protocol is used to assess the extent of SOS1 protein degradation and the downstream effect on the MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SOS1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Stripping buffer (for re-probing)

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of PROTAC SOS1 degrader-3 for the desired time points (e.g., 6, 24, 48 hours).

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.[15]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SOS1 or anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Re-probing for Total ERK and Loading Control:

-

To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH or β-actin.[16]

-

Incubate the membrane in stripping buffer for 15-30 minutes, then wash thoroughly with TBST.

-

Repeat the blocking and antibody incubation steps with the antibodies for total ERK and the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the SOS1 or phospho-ERK signal to the loading control or total ERK, respectively.

-

Cell Viability Assay

This assay measures the effect of PROTAC SOS1 degrader-3 on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT/XTT assay kit

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of PROTAC SOS1 degrader-3 in culture medium.

-

Add the diluted compound to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

-

Measurement of Cell Viability:

-

For CellTiter-Glo®:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

For MTT Assay:

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the data and determine the IC50 value using non-linear regression analysis.

-

RAS-GTP Pulldown Assay

This assay is used to specifically measure the levels of active, GTP-bound KRAS.

Materials:

-

RAS activation assay kit (containing Raf-1 RBD agarose beads)

-

Cell lysis/binding/wash buffer

-

GTPγS (positive control) and GDP (negative control)

-

Anti-KRAS antibody

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with PROTAC SOS1 degrader-3 as described for the Western blot protocol.

-

Lyse the cells in the provided lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Affinity Precipitation of Active KRAS:

-

Incubate the cell lysates with Raf-1 RBD agarose beads for 30-60 minutes at 4°C with gentle rotation.[18]

-

The Raf-1 Ras-binding domain (RBD) specifically binds to the GTP-bound form of RAS.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them three times with the wash buffer to remove non-specifically bound proteins.[18]

-

-

Elution and Western Blotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted samples by Western blotting using an anti-KRAS antibody to detect the amount of active KRAS.

-

A fraction of the total cell lysate should also be run as an input control to show the total KRAS levels.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can be adapted to demonstrate the formation of the SOS1-PROTAC-E3 ligase ternary complex.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Antibodies for immunoprecipitation (e.g., anti-SOS1 or anti-E3 ligase)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with PROTAC SOS1 degrader-3.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-SOS1) overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluate by Western blotting using antibodies against the components of the expected ternary complex (e.g., anti-SOS1, and an antibody against the E3 ligase, such as anti-Cereblon).

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the KRAS signaling pathway, the mechanism of action of PROTAC SOS1 degrader-3, and a typical experimental workflow.

Caption: The KRAS signaling pathway initiated by RTK activation.

References

- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]

- 14. Pardon Our Interruption [opnme.com]

- 15. 3.4. Western Blotting and Detection [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

The Dawn of a New Era in KRAS-Driven Cancer Therapy: Advantages of PROTAC SOS1 Degrader-3 Over Traditional Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF), has emerged as a promising therapeutic target for cancers driven by KRAS mutations. SOS1 facilitates the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state, a pivotal step in activating the MAPK signaling pathway that drives cell proliferation and survival.[1][2] While small molecule inhibitors of SOS1 have shown promise, a new class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more potent approach to neutralizing this key oncogenic node. This technical guide delves into the core advantages of PROTAC SOS1 degrader-3 over conventional SOS1 inhibitors, providing a comprehensive overview of the underlying mechanisms, comparative data, and experimental methodologies.

Executive Summary

PROTAC SOS1 degrader-3 represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. Instead of merely blocking the function of SOS1, this heterobifunctional molecule hijacks the cell's own ubiquitin-proteasome system to induce the complete degradation of the SOS1 protein.[3][4] This fundamental difference in the mechanism of action translates into several key advantages, including more profound and sustained pathway inhibition, the potential to overcome inhibitor resistance, and the ability to abrogate both the catalytic and scaffolding functions of SOS1. These attributes position PROTAC SOS1 degraders as a highly promising therapeutic strategy for a broad range of KRAS-mutant cancers.

Mechanism of Action: Inhibition vs. Degradation

SOS1 Inhibitors: Traditional small molecule inhibitors, such as BI-3406, function by binding to the catalytic site of SOS1, thereby preventing its interaction with KRAS.[5][6][7] This competitive inhibition reduces the formation of GTP-loaded KRAS and subsequently dampens MAPK pathway signaling.[8][9] However, the efficacy of these inhibitors is dependent on maintaining sufficient plasma concentrations to ensure continuous target occupancy.

PROTAC SOS1 Degrader-3: In contrast, PROTAC SOS1 degrader-3 operates via a catalytic mechanism of action. This molecule is composed of three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.[10][11] The PROTAC facilitates the formation of a ternary complex between SOS1 and the E3 ligase, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome.[4] This event-driven process means that a single PROTAC molecule can induce the degradation of multiple SOS1 proteins, leading to a more potent and durable effect.[12]

References

- 1. SOS1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pardon Our Interruption [opnme.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Targeted Protein Degradation: A Technical Guide to PROTAC SOS1 Degrader-3 in Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted cancer therapy is undergoing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate pathogenic proteins rather than merely inhibiting them. This technical guide delves into the core science and application of a promising new agent, PROTAC SOS1 degrader-3 (also identified as compound P7), in the context of colorectal cancer (CRC), a malignancy frequently driven by KRAS mutations. Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, making it a compelling target for therapeutic intervention. While SOS1 inhibitors have shown promise, PROTAC-mediated degradation of SOS1 offers a potentially more profound and durable anti-tumor response by removing the entire protein. This document provides a comprehensive overview of the mechanism of action of PROTAC SOS1 degrader-3, quantitative data on its efficacy in CRC models, detailed experimental protocols for its evaluation, and visualizations of the key biological pathways and experimental workflows.

Introduction: Targeting the SOS1-KRAS Axis in Colorectal Cancer

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors harboring mutations in the KRAS oncogene.[1] These mutations lock KRAS in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream signaling cascades, most notably the MAPK pathway. The direct targeting of mutant KRAS has been a long-standing challenge in oncology.[1]

An alternative and promising strategy is to target upstream regulators of KRAS activity. SOS1 plays a pivotal role in this context by catalyzing the exchange of GDP for GTP on KRAS, thereby switching it to its active state.[1] Depletion of SOS1 has been shown to decrease the survival of RAS-mutant CRC cells, highlighting its therapeutic potential.[1] While small molecule inhibitors of the SOS1-KRAS interaction, such as BI-3406, have been developed, they face limitations, including the potential for feedback activation of signaling pathways.[1][2]

PROTAC technology offers a distinct advantage by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[3] PROTAC SOS1 degrader-3 is a heterobifunctional molecule designed to simultaneously bind to SOS1 and an E3 ubiquitin ligase, specifically cereblon (CRBN).[1][4] This induced proximity leads to the ubiquitination of SOS1 and its subsequent destruction by the proteasome, offering a powerful approach to eliminate its function entirely.[3][5]

Mechanism of Action of PROTAC SOS1 Degrader-3

PROTAC SOS1 degrader-3 operates through a catalytic mechanism of induced protein degradation. The molecule consists of three key components: a ligand that binds to SOS1 (derived from a SOS1 inhibitor), a ligand that recruits the E3 ubiquitin ligase cereblon (a derivative of thalidomide), and a chemical linker that connects the two.[1]

The degradation process can be summarized in the following steps:

-

Ternary Complex Formation: PROTAC SOS1 degrader-3 enters the cell and forms a ternary complex by binding to both SOS1 and the cereblon E3 ligase.

-

Ubiquitination: The formation of this complex brings a ubiquitin-loaded E2 enzyme into close proximity with SOS1, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of SOS1.

-

Proteasomal Recognition and Degradation: The poly-ubiquitinated SOS1 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling of the PROTAC: After inducing degradation, PROTAC SOS1 degrader-3 is released and can engage another SOS1 protein and E3 ligase, allowing it to act catalytically.

This mechanism of action is distinct from traditional inhibitors, as it leads to the complete removal of the target protein, including any non-enzymatic scaffolding functions.

References

- 1. Use of Patient-Derived Organoids as a Treatment Selection Model for Colorectal Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - FR [thermofisher.com]

The Dawn of a New Era in KRAS-Driven Cancers: A Technical Guide to Targeting SOS1 with PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF) for KRAS, has emerged as a high-value target for cancers harboring KRAS mutations, which have long been considered undruggable. While small molecule inhibitors of SOS1 have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) offers a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. By hijacking the cell's ubiquitin-proteasome system, SOS1-targeting PROTACs can induce the catalytic degradation of the SOS1 protein, thereby preventing the activation of KRAS and shutting down oncogenic signaling. This technical guide provides an in-depth overview of the therapeutic potential of this approach, detailing the underlying biological pathways, summarizing key preclinical data, outlining essential experimental protocols, and visualizing the core concepts.

Introduction: The Rationale for Targeting SOS1

KRAS is the most frequently mutated oncogene, driving approximately 25% of all human cancers, with particularly high prevalence in pancreatic, colorectal, and lung adenocarcinomas.[1] For decades, direct inhibition of KRAS has been a formidable challenge. The SOS1 protein plays a pivotal role in the activation of KRAS.[2] In response to upstream signals from receptor tyrosine kinases (RTKs) like EGFR, SOS1 is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on KRAS, switching it to its active, signal-transducing state.[2][3]

Targeting SOS1 offers a pan-KRAS strategy, as its function is essential for the activation of various KRAS mutants.[2][4] Unlike direct KRAS inhibitors that are often specific to a single mutation (e.g., G12C), SOS1-targeted therapies have the potential to be effective across a broader spectrum of KRAS-driven cancers.[1] Furthermore, targeting SOS1 can help overcome the resistance mechanisms that rapidly emerge against direct KRAS inhibitors, often driven by the reactivation of RAS signaling.[5][6]

PROTACs represent a superior strategy to conventional inhibition. Instead of merely blocking the active site, PROTACs eliminate the entire protein, including its scaffolding functions.[4] This event-driven mechanism means a single PROTAC molecule can induce the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower doses.[7]

The SOS1-KRAS Signaling Pathway

The activation of KRAS by SOS1 is a central node in cellular signaling. The process is initiated by the activation of RTKs at the cell surface, which leads to the recruitment of the GRB2 adaptor protein. GRB2, in turn, binds to SOS1, translocating it to the plasma membrane where KRAS is located. SOS1 then engages with GDP-bound (inactive) KRAS, catalyzing the release of GDP and allowing GTP to bind, which activates KRAS. Activated, GTP-bound KRAS then interacts with downstream effector proteins, such as RAF and PI3K, to initiate signaling cascades like the MAPK/ERK and PI3K/AKT pathways that drive cell proliferation, survival, and differentiation.[2][8]

Oncogenic KRAS mutations lock the protein in a constitutively active state. However, even in these cells, signaling can be further amplified by a positive feedback loop where active KRAS can allosterically bind to a second site on SOS1, enhancing its GEF activity and leading to the activation of wild-type RAS isoforms.[8] SOS1 PROTACs disrupt this entire process by eliminating the SOS1 protein.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OUH - Protocols [ous-research.no]

- 5. ch.promega.com [ch.promega.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. admescope.com [admescope.com]

- 8. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for PROTAC SOS1 Degrader-3

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PROTAC SOS1 degrader-3 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the Son of sevenless homolog 1 (SOS1) protein within cells. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, playing a pivotal role in the RAS/MAPK signaling pathway which governs cell proliferation, differentiation, and survival.[1][2] In many cancers, particularly those with KRAS mutations, the SOS1-mediated activation of RAS is a key driver of tumor growth and survival.[3][4] PROTAC SOS1 degrader-3 functions by hijacking the cell's natural ubiquitin-proteasome system to target SOS1 for degradation, thereby offering a powerful therapeutic strategy for cancers dependent on this pathway.[5][6]

Mechanism of Action:

PROTAC SOS1 degrader-3 is composed of three key components: a ligand that binds to the SOS1 protein, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[6] This tripartite structure allows the degrader to act as a molecular bridge, bringing SOS1 into close proximity with the E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the SOS1 protein. The resulting polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, leading to a reduction in total cellular SOS1 levels.[7][8] Unlike traditional small molecule inhibitors that only block the protein's function, PROTACs lead to the physical elimination of the target protein.[9]

Caption: Workflow of PROTAC-mediated degradation of SOS1.

Quantitative Data Summary

The following table summarizes the in vitro degradation potency of PROTAC SOS1 degrader-3 in various colorectal cancer (CRC) cell lines. The DC₅₀ value represents the concentration of the degrader required to achieve 50% degradation of the target protein after a specified incubation time.

| Cell Line | Cancer Type | Incubation Time | DC₅₀ (µM) | Reference |

| SW620 | Colorectal Cancer | 24 hours | 0.59 | [5] |

| HCT116 | Colorectal Cancer | 24 hours | 0.75 | [5] |

| SW1417 | Colorectal Cancer | 24 hours | 0.19 | [5] |

Experimental Protocols

1. Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating cancer cell lines with PROTAC SOS1 degrader-3.

-

Materials:

-

Cancer cell lines (e.g., SW620, HCT116, SW1417)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

PROTAC SOS1 degrader-3

-

DMSO (for stock solution preparation)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO₂)

-

-

Protocol:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Prepare a stock solution of PROTAC SOS1 degrader-3 (e.g., 10 mM) in DMSO. Store at -20°C or -80°C for long-term storage.[10]

-

On the day of the experiment, seed the cells into appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for cell viability assays) at a predetermined density. Allow cells to adhere overnight.

-

Thaw the PROTAC SOS1 degrader-3 stock solution and prepare serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).[5] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the degrader. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired time period (e.g., 6, 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

-

Caption: A generalized workflow for in vitro experiments.

2. Western Blot for SOS1 Degradation

This protocol details the procedure to quantify the degradation of SOS1 protein following treatment with the degrader.

-

Materials:

-

Treated cell lysates

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SOS1 (e.g., 1:1000 dilution), anti-β-actin or anti-GAPDH (loading control, e.g., 1:5000 dilution)[11][12]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[13]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize SOS1 levels to the loading control.

-

3. Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of SOS1 degradation on cell viability.

-

Materials:

-

Cells treated in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[9]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

4. Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol can be used to investigate how the degradation of SOS1 affects its interaction with other proteins, such as Grb2 or Ras.

-

Materials:

-

Treated cell lysates

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)[15]

-

Anti-SOS1 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Antibodies for Western blotting (e.g., anti-Grb2, anti-Ras)

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

-

Protocol:

-

Lyse the treated cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[16]

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[16]

-

Incubate the pre-cleared lysate with the anti-SOS1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners (e.g., Grb2, Ras).

-

SOS1 Signaling Pathway

SOS1 is a critical node in the RAS/MAPK signaling cascade, which is often initiated by the activation of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. Grb2 then recruits SOS1 to the plasma membrane, where it catalyzes the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS, in turn, initiates a downstream signaling cascade involving RAF, MEK, and ERK, which ultimately regulates gene expression related to cell growth and proliferation. SOS1 can also be involved in the activation of Rac, another small GTPase.[2][17]

Caption: Overview of the SOS1-mediated RAS/MAPK pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. rupress.org [rupress.org]

- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 4. idus.us.es [idus.us.es]

- 5. medchemexpress.com [medchemexpress.com]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. addgene.org [addgene.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Western Blot Protocol for PROTAC SOS1 Degrader-3

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] PROTACs consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, key components of the RAS/MAPK signaling pathway.[5] This pathway is fundamental in regulating cell proliferation, differentiation, and survival. Consequently, SOS1 has emerged as a significant therapeutic target in cancers driven by RAS mutations.

PROTAC SOS1 degrader-3 (also referred to as P7 in literature) is a potent and specific degrader of SOS1 that utilizes the Cereblon (CRBN) E3 ligase to induce proteasomal degradation.[6][7] This document provides a detailed Western blot protocol to verify and quantify the degradation of SOS1 in cancer cell lines following treatment with PROTAC SOS1 degrader-3.

Signaling Pathway and Mechanism of Action

SOS1 Signaling Pathway

The SOS1 protein is a crucial intermediary in receptor tyrosine kinase (RTK) signaling. Upon growth factor binding, RTKs recruit an adaptor protein like GRB2, which in turn recruits SOS1 to the plasma membrane. SOS1 then facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and the subsequent engagement of downstream effector pathways like the RAF-MEK-ERK (MAPK) cascade, which drives cellular responses such as proliferation and survival.[5][8]

Caption: The SOS1-mediated RAS/MAPK signaling cascade.

PROTAC SOS1 Degrader-3 Mechanism of Action

PROTAC SOS1 degrader-3 acts as a molecular bridge, simultaneously binding to the SOS1 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SOS1. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the SOS1 protein, effectively removing it from the cell.[3][9]

Caption: Workflow of SOS1 degradation by PROTAC SOS1 degrader-3.

Quantitative Data Summary

PROTAC SOS1 degrader-3 induces potent, concentration-dependent degradation of SOS1 in various colorectal cancer (CRC) cell lines. The half-maximal degradation concentration (DC₅₀) values after a 24-hour treatment are summarized below.[6][10]

| Cell Line | Cancer Type | DC₅₀ (24h) |

| SW1417 | Colorectal Carcinoma | 0.19 µM |

| SW620 | Colorectal Adenocarcinoma | 0.59 µM |

| HCT116 | Colorectal Carcinoma | 0.75 µM |

Detailed Experimental Protocol

This protocol describes the steps to assess SOS1 protein levels by Western blot after treating cells with PROTAC SOS1 degrader-3.

Materials and Reagents

-

Cell Lines: SW620, HCT116, or SW1417 cells

-

Compounds: PROTAC SOS1 degrader-3 (P7), DMSO (vehicle control)

-

Primary Antibodies:

-

Rabbit Anti-SOS1 (e.g., MedChemExpress, Cat# YA3313)

-

Mouse Anti-β-Actin or GAPDH (Loading Control)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat Anti-Rabbit IgG

-

HRP-conjugated Goat Anti-Mouse IgG

-

-

Buffers and Reagents:

-

Cell Culture Medium (e.g., DMEM/RPMI-1640) with 10% FBS

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and Phosphatase Inhibitor Cocktail (e.g., CST, #5872)[11]

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

Tris-Glycine SDS-PAGE Gels (6% or 4-12% gradient)

-

PVDF or Nitrocellulose Membranes

-

Transfer Buffer (25 mM Tris, 192 mM Glycine, 20% Methanol)

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

TBST Wash Buffer

-

Enhanced Chemiluminescence (ECL) Substrate

-

Cell Culture and Treatment

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubation: Culture cells overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of PROTAC SOS1 degrader-3 (e.g., 0.1 µM, 1 µM, 10 µM) in culture medium.[10] Include a DMSO-only well as a vehicle control.

-

Aspirate old medium from the cells and add the compound-containing medium.

-

Incubate the cells for the desired time points (e.g., 6 or 24 hours).[6][10]

Cell Lysis and Protein Quantification

-

Harvesting: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[12]

-

Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.[12]

-

Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

-

Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

SDS-PAGE and Western Blotting

-

Sample Preparation: Normalize all samples to the same concentration with RIPA buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[12]

-

Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90-120 minutes at 4°C is recommended.[11]

-

Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[13]

-

Primary Antibody Incubation: Dilute the primary anti-SOS1 antibody in Blocking Buffer (typically 1:1000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer (typically 1:5000 to 1:10000). Incubate the membrane for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imager.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Data Analysis

-

Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for SOS1 and the loading control in each lane.

-

Normalization: Normalize the SOS1 band intensity to the corresponding loading control band intensity for each sample.

-

Degradation Calculation: Express the normalized SOS1 levels in treated samples as a percentage of the DMSO vehicle control. Plot the percentage of remaining SOS1 against the degrader concentration to visualize the dose-response relationship.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medlineplus.gov [medlineplus.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for Assessing the Activity of PROTAC SOS1 Degrader-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the cell's own ubiquitin-proteasome system.[1][2][3][4] PROTAC SOS1 degrader-3, also referred to as P7, is a potent and specific degrader of the Son of Sevenless 1 (SOS1) protein.[5][6][7][8] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key components of the MAPK/ERK signaling pathway.[9][10][11][12] Dysregulation of this pathway is a hallmark of many cancers, particularly those with KRAS mutations.[6] PROTAC SOS1 degrader-3 functions by linking a SOS1-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby targeting SOS1 for ubiquitination and subsequent proteasomal degradation.[6][7] These application notes provide detailed protocols for cell-based assays to characterize the activity of PROTAC SOS1 degrader-3.

Mechanism of Action of PROTAC SOS1 Degrader-3

PROTAC SOS1 degrader-3 is a heterobifunctional molecule that simultaneously binds to SOS1 and the E3 ubiquitin ligase Cereblon. This proximity induces the formation of a ternary complex, leading to the ubiquitination of SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome. This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. arxiv.org [arxiv.org]

- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SOS1 Gene: Role, Mutations, and Clinical Significance [learn.mapmygenome.in]

- 11. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]